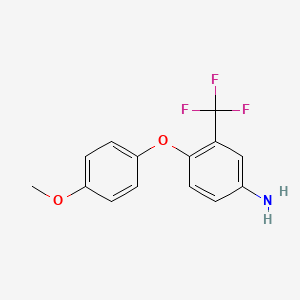

4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline

Description

4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline is an aromatic amine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a 4-methoxyphenoxy substituent at the 4-position of the aniline ring. The compound’s molecular weight is estimated to exceed 300 g/mol due to the phenoxy substituent, compared to 191.15 g/mol for 4-methoxy-3-(trifluoromethyl)aniline .

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-10-3-5-11(6-4-10)20-13-7-2-9(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYFIKLXHJZTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589742 | |

| Record name | 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87294-18-6 | |

| Record name | 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline typically involves multiple steps One common method starts with the nitration of 4-methoxyphenol to produce 4-methoxy-2-nitrophenol This intermediate is then subjected to a reduction reaction to yield 4-methoxyanilineFinally, the methoxyphenoxy group is introduced via a nucleophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is crucial to meet the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-formylphenoxy)-3-(trifluoromethyl)aniline, while reduction of the nitro intermediate produces 4-(4-methoxyphenoxy)-3-(trifluoromethyl)aniline .

Scientific Research Applications

4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methoxyphenoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline and analogous aniline derivatives:

Key Observations:

Substituent Effects: The 4-methoxyphenoxy group in the target compound increases steric bulk compared to simpler substituents (e.g., -OCH₃ or -F). This may influence binding affinity in biological systems or solubility .

Synthetic Routes: Reductive amination (e.g., NaBH₄/I₂ in MeOH) is common for secondary anilines , while iodination (N-iodosuccinimide in acetic acid) is effective for halogenated derivatives . The target compound may require multi-step synthesis, such as coupling 4-methoxyphenol with a pre-functionalized aniline intermediate .

Physicochemical Properties: Crystallinity: The orthorhombic structure of 4-methoxy-3-(trifluoromethyl)aniline (Pbca, Z = 8) suggests dense packing, which could differ in the target compound due to the phenoxy group .

Analogous compounds (e.g., 4-(trifluoromethyl)aniline derivatives) exhibit antiproliferative activity, implying possible applications in oncology .

Biological Activity

4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline is an organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound has the molecular formula C14H12F3NO2 and consists of a trifluoromethyl group, a methoxyphenoxy group, and an aniline moiety. The trifluoromethyl group is known for its strong electron-withdrawing properties, which enhance the compound's hydrophobic interactions with protein targets. Conversely, the methoxyphenoxy group can form hydrogen bonds with amino acid residues, further modulating enzyme and receptor activities.

The biological activity of 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline is primarily attributed to:

- Hydrophobic Interactions : The trifluoromethyl group increases binding affinity to hydrophobic sites within proteins.

- Hydrogen Bonding : The methoxyphenoxy group allows for hydrogen bonding with specific amino acids in target proteins, potentially influencing their function .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications in the aniline structure can lead to significant changes in minimum inhibitory concentration (MIC) against pathogens such as Mycobacterium tuberculosis. The MIC values for related compounds suggest that the presence of both trifluoromethyl and methoxy groups can enhance antimicrobial properties .

| Compound Name | MIC (µM) | Notes |

|---|---|---|

| 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | TBD | Potential activity based on structural similarity |

| 4-Methoxyaniline | 4.8 | Decreased activity with methoxy substitution |

| 3-Trifluoromethyl-aniline | TBD | Retained activity without methoxy group |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline. Preliminary results indicate moderate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The selectivity index (SI), which compares the toxic dose to the effective dose, remains a critical factor in assessing its therapeutic potential .

Case Studies and Research Findings

- Antitubercular Activity : A study explored the structure-activity relationship (SAR) of phenyl ether derivatives, revealing that substitutions at specific positions significantly influenced antitubercular activity. The presence of a trifluoromethyl group at the meta position was noted to retain comparable activity while improving selectivity against M. tuberculosis .

- Inhibition of Enzymatic Activity : Further investigations into enzyme inhibition revealed that compounds with similar trifluoromethyl substitutions exhibited moderate inhibition against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). These findings suggest potential anti-inflammatory applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.